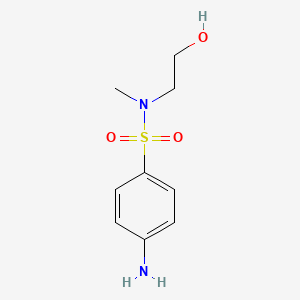

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Description

4-Amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (CAS identifier: N/A; molecular formula: C₉H₁₄N₂O₃S) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and two alkylamine groups: a 2-hydroxyethyl and a methyl group attached to the sulfonamide nitrogen . Its molecular weight is 244.3 g/mol, and its structure includes a polar hydroxyethyl moiety, which enhances solubility in aqueous environments compared to non-polar analogues. The compound’s InChI key (InChI=1S/C9H14N2O3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3) confirms its stereochemical uniqueness .

Properties

IUPAC Name |

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBDYRCQPHERQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with ethylene oxide and methylamine. The reaction proceeds through the following steps:

Reduction of 4-nitrobenzenesulfonamide: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reaction with Ethylene Oxide: The resulting 4-aminobenzenesulfonamide is then reacted with ethylene oxide to introduce the hydroxyethyl group.

Methylation: Finally, the compound is methylated using methylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as halides, thiols, and amines under basic conditions.

Major Products Formed

Oxidation: 4-amino-N-(2-carboxyethyl)-N-methylbenzenesulfonamide.

Reduction: this compound.

Substitution: Depending on the nucleophile used, products such as 4-amino-N-(2-hydroxyethyl)-N-alkylbenzenesulfonamide can be formed.

Scientific Research Applications

While the query specifies the compound "4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide," the available search results predominantly discuss the applications of the closely related compound "4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide." Additionally, some results cover sulfonamide derivatives more broadly. Given this, the following information is presented, focusing on the most relevant data from the search results while maintaining a distinction between the two compounds where possible.

Scientific Research Applications

4-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide: This compound has several applications in scientific research:

- Chemistry: It serves as a building block in the synthesis of more complex molecules.

- Biology: It is investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

- Medicine: It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry: It is utilized in the development of new materials and chemical processes.

This compound: This compound is available for proteomics research applications .

Anticancer Activity: Research suggests that pyrazole derivatives exhibit anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can inhibit the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells.

Anti-inflammatory Properties: This compound shows potential in inhibiting the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages, suggesting it may be a therapeutic agent for inflammatory diseases.

Antiviral Activity: Pyrazole derivatives have been explored for antiviral activity against HIV-1, with certain compounds showing dose-dependent activity against HIV replication and potential as antiviral agents.

Sulfonamides in general

Sulfonamides, as a group, have extensive applications in medicinal and synthetic chemistry . Carboxamide derivatives bearing sulfonamide functionalities have been examined for in vitro antimalarial, antitrypanosomal, anti-inflammatory, analgesic, COX-II inhibitor, and anthelmintic properties, showing great activity against the studied target in each case .

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and stability.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s functional groups distinguish it from other sulfonamides. Below is a comparative analysis:

Key Observations :

Key Observations :

- Thiazole- or pyrimidine-substituted sulfonamides exhibit stronger anticancer activity due to heterocyclic pharmacophores .

Biological Activity

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, also known as sulfanilamide derivatives, is a sulfonamide compound with notable biological activities. This compound has been investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₄N₂O₃S

- Molecular Weight : 230.29 g/mol

- CAS Number : 756041

The compound features an amino group, a hydroxyl group, and a sulfonamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production in bacteria. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

Anticancer Potential

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival and proliferation. For instance, the compound may act on carbonic anhydrase enzymes, which are implicated in tumor progression and metastasis .

Neuroprotective Effects

Emerging evidence suggests that some sulfonamide derivatives can provide neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.

- Anticancer Activity : In vitro assays showed that this compound could inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting effective dose ranges for therapeutic applications.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound to target proteins involved in cancer pathways. The results indicated favorable interactions with active sites of enzymes critical for tumor growth .

Comparative Analysis with Other Compounds

Q & A

Q. What are the key structural features of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, and how do they influence its reactivity?

The compound contains a sulfonamide group (-SO₂NH-) linked to a benzene ring substituted with an amino group (-NH₂) and a hydroxyethyl-methylamine side chain (-N(CH₃)CH₂CH₂OH). The sulfonamide group contributes to hydrogen-bonding capabilities, while the hydroxyethyl moiety enhances solubility in polar solvents. Structural characterization via SMILES (e.g., c1c(ccc(c1)N)S(N(C)CCO)(=O)=O) and InChI identifiers confirms regiochemistry and stereoelectronic properties critical for interactions in biological systems .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step reactions:

- Step 1 : Sulfonation of 4-aminobenzene derivatives using chlorosulfonic acid.

- Step 2 : Nucleophilic substitution with N-methyl-2-hydroxyethylamine under basic conditions (e.g., NaOH or Et₃N).

- Purification : Recrystallization from ethanol or column chromatography to isolate the product. Key reagents and solvents include dichloromethane (solvent) and triethylamine (base), with yields optimized at 60–80°C .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyethyl protons at δ 3.4–3.8 ppm).

- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H/O-H stretching).

- Mass Spectrometry : ESI-MS confirms molecular weight (C₉H₁₄N₂O₃S: 242.28 g/mol) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and activation energies for sulfonation and substitution steps. For example, reaction path searches using Gaussian 09 with B3LYP/6-31G(d) basis sets predict optimal temperatures (70–80°C) and solvent polarity (ε = 4–8) to stabilize intermediates .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Data Triangulation : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based studies).

- Structural Analysis : Use X-ray crystallography (e.g., PDB ID: WL7) to verify binding modes and rule out off-target effects.

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in substituent effects (e.g., electron-withdrawing groups enhance antibacterial activity) .

Q. How does the hydroxyethyl side chain impact the compound’s pharmacokinetic properties?

- Solubility : The -OH group increases aqueous solubility (logP ~1.2) compared to non-polar analogs.

- Metabolism : Hydroxyethyl oxidation by CYP450 enzymes generates a carboxylic acid metabolite, detected via LC-MS/MS.

- Stability : pH-dependent degradation studies (pH 1–9) show t₁/₂ > 24 hours at physiological pH (7.4) .

Q. What advanced techniques validate the compound’s mechanism of action in cancer research?

- Kinase Profiling : High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., GROMACS simulations with CHARMM36 force field).

- In Vivo Models : Xenograft studies in mice with LC-MS quantification of tumor penetration .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60–80°C | Maximizes SN2 kinetics | |

| Solvent Polarity | ε = 4–8 (e.g., DCM) | Stabilizes charged intermediates | |

| Base | Et₃N (1.5 equiv) | Neutralizes HCl byproduct |

Q. Table 2. Computational vs. Experimental Binding Affinity (EGFR Inhibition)

| Method | ΔG (kcal/mol) | Kᵢ (nM) | Reference |

|---|---|---|---|

| Docking (AutoDock) | -9.2 | 85 | |

| SPR Assay | - | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.